molecular formula C28H21Cl2F3N2O7S2 B4296764 1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE

1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE

Cat. No.: B4296764
M. Wt: 689.5 g/mol
InChI Key: LXLBGMZSUBWFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure comprises multiple functional groups, including chloro, methoxy, sulfonyl, and trifluoromethyl groups, which contribute to its diverse chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the sulfonyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the sulfonation of the benzimidazole derivative to yield the target compound. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-2,3-dihydro-1H-1,3-benzimidazol-2-yl 4-chloro-3-methoxy-1-benzenesulfonate
  • 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-[4-(methyl)phenyl]-2,3-dihydro-1H-1,3-benzimidazol-2-yl 4-chloro-3-methoxy-1-benzenesulfonate

Uniqueness

The uniqueness of 1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

[3-(4-chloro-3-methoxyphenyl)sulfonyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl] 4-chloro-3-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21Cl2F3N2O7S2/c1-40-25-15-19(11-13-21(25)29)43(36,37)35-24-6-4-3-5-23(24)34-28(35,18-9-7-17(8-10-18)27(31,32)33)42-44(38,39)20-12-14-22(30)26(16-20)41-2/h3-16,34H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLBGMZSUBWFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3NC2(C4=CC=C(C=C4)C(F)(F)F)OS(=O)(=O)C5=CC(=C(C=C5)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21Cl2F3N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE
Reactant of Route 2
Reactant of Route 2
1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE
Reactant of Route 3
1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE
Reactant of Route 4
1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE
Reactant of Route 5
1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE
Reactant of Route 6
Reactant of Route 6
1-[(4-CHLORO-3-METHOXYPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-3-METHOXY-1-BENZENESULFONATE

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